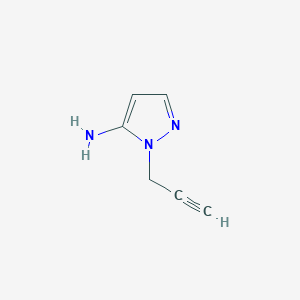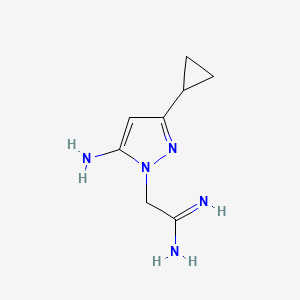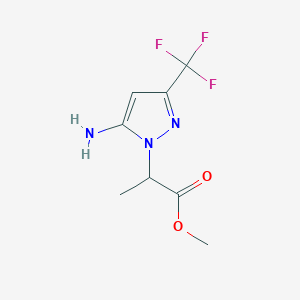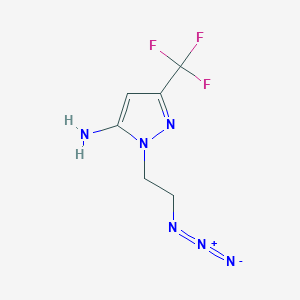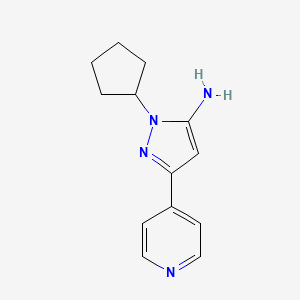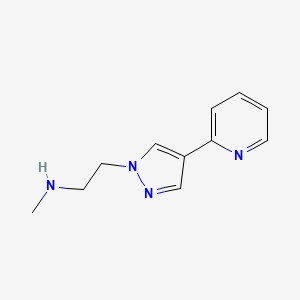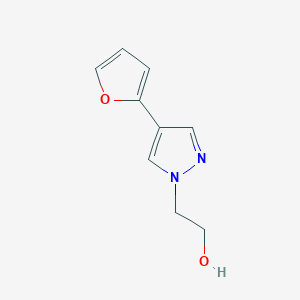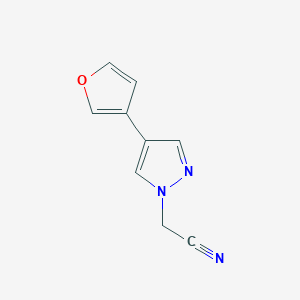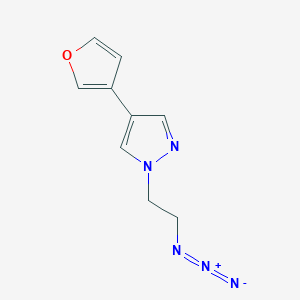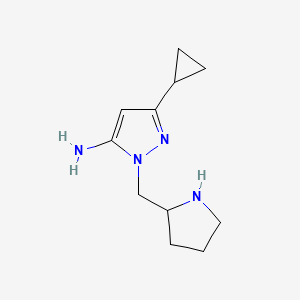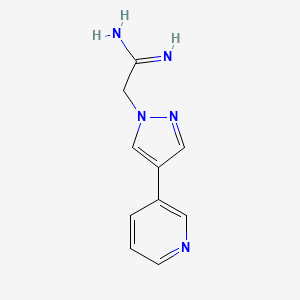
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, also known as 5-cyclopropyl-3-(4-pyridin-1-yl)-1H-pyrazole-1-methanol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family, which consists of compounds that contain a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound has been used in a variety of studies, including those related to its possible use as a potential therapeutic agent.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with heightened antimicrobial efficacy (Kumar et al., 2012).
Anticancer Potential
Another research stream involved the synthesis of novel biologically potent heterocyclic compounds, including derivatives incorporating pyrazoline and pyridine analogues, which were evaluated for their anticancer activity. The compounds were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing that certain derivatives exhibited high potency, suggesting potential utility in cancer treatment (Katariya et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural elucidation of related compounds. For example, a study on mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine revealed insights into their crystalline structures through supramolecular interactions and spectroscopy. These findings contribute to a deeper understanding of the chemical and physical properties of such compounds, which can be essential for their practical applications in scientific research (Zhu et al., 2014).
Antimicrobial and Antifungal Agents
Further investigations have yielded novel quinoline derivatives bearing pyrazoline and pyridine analogues, which were screened for their antibacterial and antifungal activities. These studies highlight the broad spectrum of biological activities associated with compounds related to "this compound," underlining their potential in developing new antimicrobial and antifungal agents (Desai et al., 2016).
Mechanism of Action
Target of Action
The compound contains a pyrazole moiety, which is a common feature in many biologically active compounds. Pyrazole derivatives have been studied for their potential anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties .
Pharmacokinetics
Heterocyclic compounds like this one often have improved solubility and pharmacokinetic parameters .
Result of Action
Based on the biological activities of other pyrazole derivatives, it could potentially have anti-inflammatory, anti-tumor, anti-viral, or anti-bacterial effects .
properties
IUPAC Name |
(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFAGRCNRJRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




